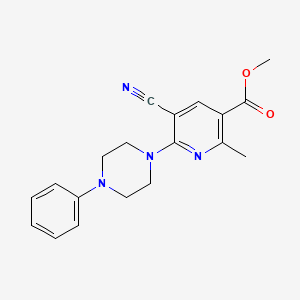

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate

Description

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at position 2, a cyano substituent at position 5, and a 4-phenylpiperazino moiety at position 6 of the pyridine ring. Its molecular formula is C₁₇H₁₉N₅O₂, with a molecular weight of 337.37 g/mol.

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-17(19(24)25-2)12-15(13-20)18(21-14)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEMGNHHKSDFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate typically involves multi-step organic reactions. The process often starts with the preparation of the nicotinic acid derivative, followed by the introduction of the cyano group and the phenylpiperazine moiety. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenylpiperazine moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenylpiperazine derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and optimize its applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with closely related nicotinate derivatives, focusing on substituent effects, physicochemical properties, and implied pharmacological relevance.

Substituent Analysis and Molecular Data

Functional Group Impact

Ester Group Variation

- Methyl vs. Ethyl Esters: The target compound’s methyl ester group (vs. ethyl in ) reduces molecular weight and may increase metabolic lability due to faster ester hydrolysis.

Piperazino Substituents

- 4-Phenylpiperazino (Target): Introduces aromaticity and hydrophobicity, favoring blood-brain barrier penetration and interactions with serotonin or dopamine receptors .

- 4-(2-Hydroxyethyl)piperazino : The hydroxyethyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing CNS penetration.

- 4-Methylpiperazino : Methylation reduces nitrogen basicity, which may alter receptor binding and metabolic stability.

5-Position Substitution

Research Findings and Implications

- Structural Elucidation: NMR studies (COSY, NOESY, HMBC) confirm that substitution patterns on the pyridine ring significantly influence molecular conformation and intermolecular interactions . For example, the target compound’s 5-cyano group creates distinct NOESY correlations compared to propenyl or propyl substituents in monasnicotinates B–D .

- Bioactivity Trends : While direct activity data for the target compound is unavailable, analogs with phenylpiperazine moieties (e.g., ) are frequently associated with antipsychotic or anxiolytic activity. The hydroxyethyl variant may be more suited for peripheral targets due to its solubility profile.

Biological Activity

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate (MCPN) is a chemical compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, mechanisms, and relevant studies, providing a comprehensive overview of its implications in drug discovery and therapeutic applications.

- IUPAC Name : Methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

- CAS Number : 306979-91-9

MCPN exhibits its biological activity through interactions with specific molecular targets, potentially including enzymes and receptors involved in various physiological pathways. The unique structure of MCPN, particularly the phenylpiperazine moiety, enhances its affinity for these targets, which may lead to modulation of biological responses.

Antimicrobial Activity

Research indicates that MCPN demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

MCPN has been investigated for its anticancer potential, particularly in the context of various cancer cell lines. Studies reveal that MCPN induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key apoptotic proteins. The compound's ability to inhibit cell proliferation is also notable, suggesting its utility as a lead compound in cancer drug development.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of MCPN against selected bacterial strains.

- Methodology : Disk diffusion assay was employed to assess the inhibition zones produced by MCPN.

- Results : MCPN exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Assessment :

- Objective : To investigate the cytotoxic effects of MCPN on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of MCPN.

- Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent anticancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 5-cyano-2-methyl-6-(4-methylpiperazino)nicotinate | Structure | Moderate antimicrobial activity |

| Methyl 5-cyano-2-methyl-6-(4-benzylpiperazino)nicotinate | Structure | High anticancer activity |

| Methyl 5-cyano-2-methyl-6-(4-phenylpiperazine)nicotinate | Structure | Significant antibacterial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.